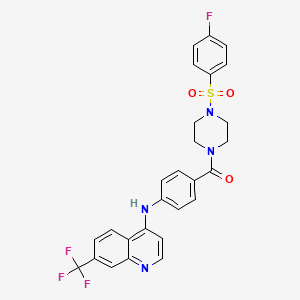

Losulazine

説明

特性

CAS番号 |

72141-57-2 |

|---|---|

分子式 |

C27H22F4N4O3S |

分子量 |

558.5 g/mol |

IUPAC名 |

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]methanone |

InChI |

InChI=1S/C27H22F4N4O3S/c28-20-4-8-22(9-5-20)39(37,38)35-15-13-34(14-16-35)26(36)18-1-6-21(7-2-18)33-24-11-12-32-25-17-19(27(29,30)31)3-10-23(24)25/h1-12,17H,13-16H2,(H,32,33) |

InChIキー |

SYJKIRZBDWNJSB-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1C(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)F |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Losulazine; Losulazina; Losulazinum; |

製品の起源 |

United States |

Foundational & Exploratory

Losulazine: A Technical Whitepaper on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Losulazine is a peripherally acting sympatholytic agent with antihypertensive properties. Its mechanism of action is primarily attributed to the depletion of norepinephrine from postganglionic adrenergic neurons, a characteristic it shares with reserpine. This leads to a reduction in sympathetic tone, resulting in decreased peripheral vascular resistance and cardiac output, and consequently, a lowering of arterial blood pressure. This document provides a comprehensive overview of the known mechanism of action of this compound, supported by available preclinical and clinical data. It details the inferred signaling pathways, summarizes quantitative physiological effects, and outlines the experimental methodologies used to elucidate its pharmacological profile.

Core Mechanism of Action: Norepinephrine Depletion

This compound's primary pharmacological effect is the depletion of norepinephrine stores within the peripheral sympathetic nervous system.[1] This action is consistent with that of an adrenergic neuron-blocking agent. The hypotensive activity of this compound is directly dependent on the presence of sympathetic neuronal activity.

Inferred Molecular Target: Vesicular Monoamine Transporter 2 (VMAT2)

By inhibiting VMAT2, drugs like reserpine prevent the sequestration of norepinephrine into these vesicles. The unprotected norepinephrine in the cytoplasm is then metabolized by monoamine oxidase (MAO), leading to a gradual depletion of the neuron's norepinephrine stores. It is highly probable that this compound shares this mechanism of VMAT2 inhibition.

Signaling Pathways and Physiological Effects

The depletion of norepinephrine at the neuroeffector junction of the sympathetic nervous system leads to a cascade of physiological effects that culminate in the reduction of blood pressure.

Signaling Pathway of Norepinephrine Depletion

The following diagram illustrates the inferred mechanism of action of this compound at the adrenergic nerve terminal.

Downstream Physiological Consequences

The reduction in norepinephrine release from sympathetic nerve terminals leads to decreased activation of adrenergic receptors on effector organs, most notably vascular smooth muscle and the heart. This results in:

-

Reduced Peripheral Vascular Resistance: Decreased stimulation of α1-adrenergic receptors on vascular smooth muscle leads to vasodilation and a fall in total peripheral resistance.

-

Reduced Cardiac Output: Decreased stimulation of β1-adrenergic receptors in the heart leads to a reduction in heart rate and cardiac contractility.

These combined effects on peripheral vascular resistance and cardiac output are responsible for the antihypertensive action of this compound.[1]

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: Dose-Response of this compound on Blood Pressure in Hypertensive Patients

| Daily Dose (mg, b.i.d.) | Percentage of Patients with Diastolic BP ≤ 90 mmHg |

| 10 - 30 | > 70% |

Data from a double-blind, placebo-controlled study in 32 hypertensive patients.[1]

Table 2: Cardiovascular Effects of Acute Oral Administration of this compound in Cynomolgus Monkeys

| Dose (mg/kg) | Change in Mean Arterial Pressure | Change in Heart Rate |

| 0.1 | Dose-related decrease | No significant change |

| 1 | Dose-related decrease | No significant change |

| 10 | Dose-related decrease | No significant change |

| 30 | Dose-related decrease | No significant change |

Data from a study in conscious cynomolgus monkeys.[1]

Experimental Protocols

The following sections describe the general methodologies employed in the key experiments that have characterized the mechanism of action of this compound.

In Vivo Antihypertensive Efficacy Studies

Objective: To determine the dose-dependent effect of this compound on blood pressure in a relevant animal model and in human subjects.

Methodology:

-

Animal Studies (e.g., Conscious Cynomolgus Monkeys):

-

Animals are instrumented for continuous monitoring of arterial blood pressure and heart rate.

-

A baseline period of data collection is established.

-

This compound is administered orally at various doses (e.g., 0.1, 1, 10, 30 mg/kg).

-

Blood pressure and heart rate are monitored for a defined period post-administration.

-

Data is analyzed to determine the dose-response relationship.

-

-

Human Clinical Trials:

-

A cohort of patients with essential hypertension is recruited.

-

The study is designed as a randomized, double-blind, placebo-controlled trial.

-

Patients are randomly assigned to receive either this compound (at a specified dose range, e.g., 10-30 mg twice daily) or a placebo.

-

Blood pressure (systolic and diastolic) and heart rate are measured at regular intervals throughout the study period.

-

Efficacy is determined by the change in blood pressure from baseline in the this compound group compared to the placebo group.

-

Workflow Diagram:

Mechanistic Pharmacology Studies in Non-Human Primates

Objective: To elucidate the pharmacological mechanism underlying the hypotensive effect of this compound.

Methodologies:

-

Ganglionic Blockade:

-

The hypotensive effect of this compound is assessed before and after the administration of a ganglionic blocking agent (e.g., hexamethonium).

-

Abolition of the this compound-induced hypotension by ganglionic blockade indicates that its action is dependent on an intact sympathetic nervous system.

-

-

Receptor Blockade:

-

The hypotensive effect of this compound is evaluated in the presence of antagonists for various receptors (e.g., cholinergic, beta-adrenergic, histaminergic).

-

The persistence of the hypotensive effect in the presence of these blockers suggests that this compound does not act directly on these receptors.

-

-

Norepinephrine Depletion Assessment (Inferred Protocol):

-

This would typically involve measuring tissue levels of norepinephrine in control and this compound-treated animals.

-

Tissues with rich sympathetic innervation (e.g., heart, spleen, vas deferens) are harvested.

-

Norepinephrine is extracted from the tissues and quantified using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.

-

A significant reduction in norepinephrine content in the tissues of this compound-treated animals would provide direct evidence of its depleting effect.

-

Logical Relationship Diagram:

References

Losulazine: A Peripherally Acting Sympatholytic Agent for the Management of Hypertension

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Losulazine is an orally active antihypertensive agent characterized by its peripheral sympatholytic activity. Clinical studies have demonstrated its efficacy in lowering blood pressure without inducing reflex tachycardia, a common side effect of many vasodilators. The primary mechanism of action of this compound is the depletion of norepinephrine from peripheral sympathetic nerve terminals, a pharmacological profile similar to that of reserpine. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, available preclinical and clinical data, and detailed experimental methodologies for its evaluation.

Introduction

Hypertension is a major risk factor for cardiovascular disease, stroke, and other comorbidities. A key contributor to the pathophysiology of hypertension is the overactivity of the sympathetic nervous system. Sympatholytic agents that reduce sympathetic tone have been a cornerstone of antihypertensive therapy for decades. This compound emerged as a promising therapeutic candidate within this class, offering effective blood pressure control with a favorable side effect profile, particularly the absence of orthostatic hypotension and sexual dysfunction in early clinical evaluations. This document serves as a technical resource for scientists and researchers, consolidating the available scientific information on this compound.

Chemical and Physical Properties

This compound hydrochloride is a piperazine derivative. A summary of its chemical and physical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂₇H₂₂F₄N₄O₃S |

| Molecular Weight | 558.55 g/mol |

| CAS Number | 72141-57-2 |

| IUPAC Name | 1-[(4-fluorophenyl)sulfonyl]-4-[4-[[7-(trifluoromethyl)-4-quinolyl]amino]benzoyl]piperazine |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

Table 1: Chemical and Physical Properties of this compound.

Mechanism of Action: Peripheral Norepinephrine Depletion

The antihypertensive effect of this compound is attributed to its action as a peripheral sympatholytic agent. Preclinical studies in nonhuman primates have shown that the hypotensive activity of this compound is dependent on intact sympathetic neuronal activity, as its effects are abolished by ganglionic blockade[1]. The pharmacological profile of this compound closely resembles that of reserpine and guanethidine, suggesting a common mechanism of action involving the inhibition of adrenergic neuron function[1].

The proposed mechanism involves the depletion of norepinephrine from postganglionic adrenergic neurons[1]. While the precise molecular target has not been definitively identified in the available literature, the reserpine-like activity strongly suggests that this compound may inhibit the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is responsible for sequestering cytoplasmic monoamines, such as norepinephrine, into synaptic vesicles for subsequent release. Inhibition of VMAT2 leads to the accumulation of norepinephrine in the cytoplasm, where it is metabolized by monoamine oxidase (MAO), resulting in the depletion of vesicular norepinephrine stores. This, in turn, reduces the amount of norepinephrine released upon nerve stimulation, leading to a decrease in sympathetic tone, reduced peripheral vascular resistance, and a lowering of blood pressure.

Preclinical Pharmacology

In Vivo Studies

In conscious cynomolgus monkeys, acute oral administration of this compound at doses of 0.1, 1, 10, and 30 mg/kg resulted in dose-related hypotensive responses without significant changes in heart rate[1]. The hypotensive effect was associated with reductions in both peripheral vascular resistance and cardiac output[1]. Importantly, this compound did not induce orthostatic hypotension at the tested doses.

The sympatholytic mechanism was further supported by experiments where the hypotensive effect of this compound was abolished by ganglionic blockade, indicating its dependence on sympathetic neuronal activity. Additive combination studies with other antihypertensive agents like nitroprusside, phentolamine, reserpine, and guanethidine suggested that this compound shares the same site of action as reserpine and guanethidine, which is the inhibition of adrenergic neuron function.

Quantitative Preclinical Data

Specific quantitative data such as in vitro IC₅₀ values for norepinephrine depletion or Ki values for VMAT2 binding are not publicly available in the reviewed literature.

Clinical Pharmacology

Clinical Efficacy in Hypertension

A double-blind, placebo-controlled clinical trial involving 32 patients with hypertension evaluated the efficacy of this compound. Patients were randomized to receive either this compound (n=16) or placebo (n=16). This compound was administered at a dosage of 10 to 30 mg twice daily (b.i.d.).

The study demonstrated that this compound effectively lowered blood pressure. Over 70% of the subjects receiving this compound achieved a diastolic blood pressure of less than or equal to 90 mm Hg. A notable finding was the absence of an increase in heart rate; in fact, there was a trend towards a decrease in heart rate.

| Parameter | This compound | Placebo |

| Dosage | 10-30 mg b.i.d. | - |

| Primary Outcome | Diastolic BP ≤ 90 mm Hg in >70% of patients | Lack of efficacy in 4 dropouts |

| Effect on Heart Rate | Tendency to decrease | Not specified |

Table 2: Summary of a Clinical Trial of this compound in Hypertension.

Safety and Tolerability

In the aforementioned clinical trial, this compound was generally well-tolerated. Side effects were reported as minimal, with no evidence of orthostatic effects or sexual dysfunction. One subject discontinued the study due to drug-related pruritus (itchy eyes), which resolved upon stopping the medication. There was a suggestion of drug-related nasal stuffiness and conjunctival congestion. No significant changes in laboratory values or body weight were observed.

Pharmacokinetics (ADME)

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) parameters for this compound in humans, are not extensively reported in the publicly available literature.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical and clinical studies of this compound are not available in the reviewed literature. However, based on the described experiments, the following general methodologies would have been employed.

In Vivo Blood Pressure Measurement in Nonhuman Primates

This protocol describes a general procedure for evaluating the cardiovascular effects of an orally administered compound in conscious, tethered nonhuman primates.

Clinical Trial for Hypertension

The following outlines a typical design for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of an antihypertensive agent.

Conclusion

This compound is a peripheral sympatholytic agent that has demonstrated efficacy in lowering blood pressure in hypertensive patients. Its mechanism of action, involving the depletion of peripheral norepinephrine stores, offers a distinct therapeutic approach. The available clinical data suggest a favorable safety profile with a lack of reflex tachycardia and other common side effects associated with some antihypertensive classes. However, a comprehensive understanding of its quantitative pharmacology, including specific molecular interactions and detailed pharmacokinetic properties, is limited by the publicly available information. Further research would be necessary to fully elucidate the therapeutic potential and complete safety profile of this compound.

References

A Technical Guide to Phentolamine Ophthalmic Solution (0.75%): A Novel Peripherally Acting Sympatholytic for Ophthalmic Indications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentolamine, a non-selective alpha-1 and alpha-2 adrenergic antagonist, has been reformulated into a novel ophthalmic solution (0.75%) as a peripherally acting sympatholytic agent.[1][2][3][4] This topical application represents a significant advancement in ophthalmic therapeutics, targeting the iris dilator muscle to modulate pupil size without engaging the ciliary muscle.[3] Recent Phase 3 clinical trials have demonstrated its efficacy and safety in two distinct areas: the treatment of presbyopia and the mitigation of visual disturbances under mesopic (low-light) conditions, particularly in patients who have undergone keratorefractive surgery. This document provides a comprehensive technical overview of phentolamine ophthalmic solution, detailing its mechanism of action, summarizing pivotal clinical trial data, outlining experimental protocols, and visualizing key pathways and workflows.

Core Mechanism of Action

Phentolamine functions as a competitive, reversible antagonist at both alpha-1 and alpha-2 adrenergic receptors. In the context of ophthalmic application, its primary therapeutic effect is achieved through the blockade of alpha-1 adrenergic receptors located on the iris dilator muscle. The sympathetic nervous system normally releases norepinephrine, which activates these alpha-1 receptors, causing the muscle to contract and the pupil to dilate (mydriasis). By binding to these receptors, phentolamine prevents norepinephrine from exerting its effect, leading to muscle relaxation and a reduction in pupil diameter (miosis).

This targeted peripheral action is advantageous as it avoids interaction with the ciliary muscle, which is a concern with other classes of miotics like parasympathomimetics that can sometimes be associated with retinal tears or detachment.

Signaling Pathway

The following diagram illustrates the sympatholytic action of phentolamine at the alpha-1 adrenergic receptor on an iris dilator muscle cell.

Quantitative Data from Clinical Trials

Phentolamine ophthalmic solution 0.75% has been rigorously evaluated in multiple Phase 3 clinical trials. The data below summarizes the primary efficacy endpoints for its two leading indications.

Table 1: Efficacy in Treating Presbyopia (VEGA Program)

| Trial | Primary Endpoint | Phentolamine 0.75% Arm | Placebo Arm | p-value | Reference |

| VEGA-3 | % of participants with ≥15-letter gain in binocular DCNVA¹ with <5 letter loss in BCDVA² at 12 hours post-dose on Day 8 | 27.2% | 11.5% | <0.0001 | |

| VEGA-3 | % of participants with ≥15-letter gain in binocular DCNVA¹ at 1 hour post-dose on Day 1 | 20.6% | 6.1% | 0.0002 |

¹DCNVA: Distance-Corrected Near Visual Acuity ²BCDVA: Best-Corrected Distance Visual Acuity

Table 2: Efficacy in Treating Dim Light Vision Disturbances (LYNX Program)

| Trial | Primary Endpoint | Phentolamine 0.75% Arm | Placebo Arm | p-value | Reference |

| LYNX-2 | % of participants with ≥15-letter gain in Mesopic Low Contrast Distance Visual Acuity (mLCVA) at Day 15 | 17.3% | 9.2% | <0.05 |

Table 3: Efficacy in Reversal of Mydriasis (MIRA Program)

| Trial | Primary Endpoint | Phentolamine 0.75% Arm | Placebo Arm | p-value | Reference |

| MIRA-2 | % of participants returning to within 0.2 mm of baseline pupil diameter at 90 minutes | 48.9% | 6.6% | <0.0001 | |

| MIRA-3 | % of participants returning to within 0.2 mm of baseline pupil diameter at 90 minutes | 58.0% | 6.0% | <0.0001 |

Table 4: Pharmacokinetics and Adverse Events

| Parameter | Value / Observation | Reference |

| Onset of Action | Within 30 minutes | |

| Maximum Effect | 60 to 90 minutes | |

| Duration of Effect | Up to 24 hours | |

| Peak Plasma Time | 15 to 60 minutes | |

| Common Adverse Events (>5%) | Instillation site discomfort (16%), Conjunctival hyperemia (12%), Dysgeusia (6%) |

Experimental Protocols

The following sections detail the methodologies used in the pivotal Phase 3 trials.

LYNX-2 Study Protocol (Dim Light Vision Disturbances)

-

Study Design : A multicenter, randomized, double-masked, placebo-controlled Phase 3 clinical trial.

-

Participant Population : 199 patients who had previously undergone keratorefractive surgery and reported chronic night driving impairment with reduced mesopic vision.

-

Randomization : Patients were randomized to receive either phentolamine ophthalmic solution 0.75% or a matching placebo.

-

Dosing Regimen : The assigned solution was self-administered in both eyes nightly for a period of 6 weeks.

-

Primary Outcome Measure : The proportion of participants achieving a gain of 3 lines (15 letters) or more in Mesopic Low Contrast Distance Visual Acuity (mLCVA), as measured by the Early Treatment Diabetic Retinopathy Study (ETDRS) chart, at Day 15 of treatment.

-

Key Secondary/Patient-Reported Outcomes : Assessment of functional vision benefits, including difficulty seeing due to oncoming headlights and glare at dawn/dusk, using the validated Vision and Night Driving Questionnaire (VND-Q).

VEGA-3 Study Protocol (Presbyopia)

-

Study Design : A multicenter, randomized, double-masked, placebo-controlled Phase 3 study.

-

Participant Population : 545 participants with a clinical diagnosis of presbyopia.

-

Randomization : Participants were randomized in a 3:2 ratio to receive either phentolamine ophthalmic solution 0.75% or placebo.

-

Dosing Regimen : The solution was administered once daily in the evening.

-

Primary Outcome Measure : The proportion of participants achieving a gain of 15 letters or more (≥3 lines) in binocular Distance-Corrected Near Visual Acuity (DCNVA) while experiencing a loss of less than 5 letters in binocular Best-Corrected Distance Visual Acuity (BCDVA). This was measured at 12 hours post-dose on Day 8 of the study.

-

Long-term Monitoring : Patients will be monitored for long-term safety over a 48-week period.

Experimental Workflow Diagram

The diagram below outlines the typical workflow for the Phase 3 clinical trials described.

Conclusion

Phentolamine ophthalmic solution 0.75% is a novel, peripherally acting sympatholytic agent with a well-defined mechanism of action targeting alpha-1 adrenergic receptors on the iris dilator muscle. Robust data from recent Phase 3 clinical trials support its potential as a first-in-class treatment for both presbyopia and vision disturbances in low-light conditions. Its targeted, non-ciliary mechanism presents a favorable safety profile. The detailed protocols from the LYNX and VEGA programs provide a clear framework for its clinical evaluation and demonstrate its efficacy in meeting statistically significant primary endpoints. This agent represents a promising innovation in ophthalmic care, addressing previously unmet needs for non-invasive, reversible modulation of pupil size.

References

Unraveling the Enigma of Losulazine: A Technical Guide to its Norepinephrine-Depleting Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Losulazine, an antihypertensive agent, exerts its pharmacological effects not through the canonical pathway of norepinephrine reuptake inhibition, but via a mechanism involving the depletion of norepinephrine from peripheral sympathetic neurons. This technical guide delves into the current understanding of this compound's interaction with the noradrenergic system, presenting available data, outlining relevant experimental methodologies, and visualizing its proposed mechanism of action. While direct binding affinities and inhibitory concentrations for the norepinephrine transporter (NET) are not established, evidence points towards a functional inhibition of adrenergic neurons, akin to the action of reserpine. This document aims to provide a comprehensive resource for researchers investigating this compound and related compounds.

Introduction

This compound is a piperazine derivative that has been investigated for its antihypertensive properties.[1] Its mechanism of action is primarily attributed to its ability to reduce peripheral sympathetic tone by depleting norepinephrine stores in postganglionic adrenergic neurons.[2] This action leads to a reduction in blood pressure. Unlike classical norepinephrine reuptake inhibitors (NRIs), which block the norepinephrine transporter (NET) to increase synaptic norepinephrine levels, this compound's effects are consistent with a reduction in the amount of norepinephrine available for release.

Mechanism of Action: Norepinephrine Depletion

Preclinical studies have indicated that this compound's hypotensive activity is dependent on intact sympathetic neuronal activity.[2] Its pharmacological profile shares similarities with known norepinephrine-depleting agents like reserpine and guanethidine, suggesting a common site of action in the inhibition of adrenergic neuron function.[2] The leading hypothesis is that this compound interferes with the vesicular storage of norepinephrine within sympathetic neurons. This is likely achieved through the inhibition of the vesicular monoamine transporter 2 (VMAT2), the transporter responsible for packaging monoamines into synaptic vesicles. Inhibition of VMAT2 leads to the accumulation of norepinephrine in the cytoplasm, where it is metabolized by monoamine oxidase (MAO), resulting in the depletion of neuronal norepinephrine stores.

Signaling Pathway of Norepinephrine Depletion by this compound

The proposed signaling cascade for this compound's action is depicted below. This pathway highlights the disruption of norepinephrine storage, leading to its degradation and a subsequent reduction in its release into the synaptic cleft.

Caption: Proposed mechanism of this compound-induced norepinephrine depletion.

Quantitative Data

Table 1: Preclinical Cardiovascular Effects of this compound in Cynomolgus Monkeys

| Dose (mg/kg, p.o.) | Effect on Blood Pressure | Effect on Heart Rate | Orthostatic Hypotension |

| 0.1 - 30 | Dose-related hypotensive response | No significant alteration | Not observed |

| Data from Pals DT, et al. J Pharmacol Exp Ther. 1985.[2] |

Table 2: Clinical Efficacy of this compound in Hypertensive Patients

| Dosage | Primary Outcome | Heart Rate Change |

| 10 to 30 mg b.i.d. | Diastolic blood pressure ≤ 90 mm Hg in >70% of subjects | Tendency to decrease |

| Data from Gore R, et al. Clin Pharmacol Ther. 1985. |

Experimental Protocols

Detailed experimental protocols from studies specifically investigating this compound are scarce. Therefore, this section provides generalized, yet detailed, methodologies for assessing norepinephrine depletion and VMAT2 binding, which are central to understanding this compound's mechanism of action.

Protocol for In Vivo Measurement of Norepinephrine Depletion

This protocol describes a method to assess the in vivo effect of a compound like this compound on tissue norepinephrine levels using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Objective: To quantify the reduction in norepinephrine content in target tissues (e.g., heart, spleen) following administration of the test compound.

Materials:

-

Test compound (this compound)

-

Vehicle control

-

Anesthetic agent

-

Tissue homogenization buffer (e.g., 0.1 M perchloric acid)

-

Homogenizer

-

Refrigerated centrifuge

-

HPLC system with an electrochemical detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., phosphate buffer with methanol, EDTA, and an ion-pairing agent)

-

Norepinephrine standard solutions

Workflow:

Caption: Experimental workflow for in vivo norepinephrine depletion assay.

Procedure:

-

Animal Dosing: Administer this compound or vehicle to experimental animals at various doses and time points.

-

Tissue Collection: At the end of the treatment period, euthanize the animals and rapidly dissect the target tissues. Immediately freeze the tissues in liquid nitrogen to prevent norepinephrine degradation.

-

Sample Preparation:

-

Weigh the frozen tissue and homogenize it in ice-cold perchloric acid.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

-

Collect the supernatant, which contains the norepinephrine.

-

-

HPLC-ED Analysis:

-

Inject a known volume of the supernatant onto the HPLC system.

-

Separate norepinephrine from other compounds on the C18 column using an isocratic mobile phase.

-

Detect and quantify norepinephrine using the electrochemical detector set at an appropriate oxidation potential.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of norepinephrine.

-

Calculate the concentration of norepinephrine in the tissue samples by comparing their peak areas to the standard curve.

-

Express the results as ng of norepinephrine per gram of tissue.

-

Compare the norepinephrine levels in the this compound-treated groups to the vehicle-treated group to determine the extent of depletion.

-

Protocol for VMAT2 Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for VMAT2 using a radiolabeled ligand, such as [³H]dihydrotetrabenazine ([³H]DTBZ).

Objective: To determine the binding affinity (Ki) of this compound for VMAT2.

Materials:

-

Cell membranes prepared from cells expressing VMAT2 (e.g., transfected HEK293 cells)

-

[³H]dihydrotetrabenazine ([³H]DTBZ)

-

Unlabeled tetrabenazine (for determining non-specific binding)

-

Test compound (this compound) at various concentrations

-

Assay buffer (e.g., Tris-HCl buffer with EDTA and MgCl₂)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Workflow:

Caption: Workflow for a VMAT2 radioligand binding assay.

Procedure:

-

Assay Setup: In a series of tubes, combine the VMAT2-expressing cell membranes, a fixed concentration of [³H]DTBZ, and varying concentrations of this compound. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled tetrabenazine).

-

Incubation: Incubate the tubes at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

-

Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of [³H]DTBZ binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound's antihypertensive effects are mediated by a mechanism consistent with the depletion of peripheral norepinephrine stores, distinguishing it from classical norepinephrine reuptake inhibitors. While direct molecular targets and quantitative binding affinities remain to be fully elucidated, the available evidence strongly suggests an interference with vesicular monoamine storage, likely through the inhibition of VMAT2. Further research employing the experimental paradigms outlined in this guide is necessary to precisely define its molecular interactions and therapeutic potential. This technical guide provides a foundational understanding for scientists and researchers in the field of cardiovascular pharmacology and drug development.

References

An In-depth Technical Guide to the Synthesis and Purification of Losulazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Losulazine is an antihypertensive agent that has been investigated for its therapeutic potential in managing high blood pressure. Its mechanism of action involves the depletion of norepinephrine at peripheral nerve endings, leading to a reduction in vascular resistance and consequently, a lowering of blood pressure.[1] This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, intended to assist researchers and professionals in the fields of medicinal chemistry and drug development. The guide details synthetic routes, experimental protocols, purification techniques, and analytical methods for purity assessment.

Chemical Profile

| Property | Value |

| IUPAC Name | (4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(4-((7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)methanone hydrochloride |

| Molecular Formula | C₂₇H₂₂ClF₄N₄O₃S |

| Molecular Weight | 613.0 g/mol |

| CAS Number | 72141-57-2 (free base) |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common approach involving the condensation of two key intermediates: a substituted quinoline derivative and a piperazine derivative. A representative synthetic scheme is outlined below, based on methodologies described in the scientific literature.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-((7-(Trifluoromethyl)quinolin-4-yl)amino)benzoic acid (Quinoline Intermediate)

A mixture of 4-chloro-7-(trifluoromethyl)quinoline and 4-aminobenzoic acid in a suitable solvent, such as ethanol or isopropanol, containing a catalytic amount of hydrochloric acid is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with the solvent, and dried.

| Parameter | Value |

| Reactants | 4-chloro-7-(trifluoromethyl)quinoline, 4-aminobenzoic acid |

| Solvent | Ethanol or Isopropanol |

| Catalyst | Hydrochloric acid |

| Reaction Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Work-up | Filtration and washing |

| Typical Yield | 85-95% |

Step 2: Synthesis of 1-((4-Fluorophenyl)sulfonyl)piperazine (Piperazine Intermediate)

To a solution of piperazine in a suitable solvent like dichloromethane or tetrahydrofuran, an equimolar amount of 4-fluorobenzenesulfonyl chloride is added dropwise at a controlled temperature, typically 0-5 °C, in the presence of a base such as triethylamine to neutralize the generated HCl. The reaction mixture is then stirred at room temperature for several hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the desired product.

| Parameter | Value |

| Reactants | Piperazine, 4-fluorobenzenesulfonyl chloride |

| Solvent | Dichloromethane or Tetrahydrofuran |

| Base | Triethylamine |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Work-up | Aqueous work-up and extraction |

| Typical Yield | 90-98% |

Step 3: Synthesis of this compound

The previously synthesized quinoline intermediate is converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane or toluene. After the formation of the acid chloride is complete, the excess activating agent and solvent are removed under vacuum. The resulting acid chloride is then dissolved in a fresh solvent and reacted with the piperazine intermediate in the presence of a base (e.g., triethylamine) to afford this compound. The final product is then isolated and purified.

| Parameter | Value |

| Reactants | 4-((7-(Trifluoromethyl)quinolin-4-yl)amino)benzoic acid, Thionyl chloride, 1-((4-Fluorophenyl)sulfonyl)piperazine |

| Solvent | Dichloromethane or Toluene |

| Base | Triethylamine |

| Reaction Temperature | Room temperature |

| Reaction Time | 3-6 hours |

| Work-up | Aqueous work-up and extraction |

| Typical Yield | 70-85% |

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and other impurities to achieve the desired purity for research and pharmaceutical applications. A combination of crystallization and chromatographic techniques is typically employed.

Purification Workflow

Caption: General purification workflow for this compound.

Experimental Protocols

Crystallization

The crude this compound is dissolved in a suitable hot solvent, such as ethanol or a mixture of ethanol and water. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

| Parameter | Value |

| Solvent System | Ethanol, Ethanol/Water, Acetone/Hexane |

| Procedure | Dissolution in hot solvent, slow cooling, filtration |

| Expected Purity | >98% |

Column Chromatography

For higher purity, column chromatography over silica gel can be performed. The crude product is dissolved in a minimum amount of the mobile phase and loaded onto a silica gel column. The column is then eluted with a suitable solvent system, typically a gradient of ethyl acetate in hexane or dichloromethane in methanol. Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.

| Parameter | Value |

| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane or Dichloromethane in Methanol |

| Monitoring | TLC or HPLC |

| Expected Purity | >99.5% |

Purity Analysis

The purity of the synthesized this compound should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity and identifying any related substances.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is essential for accurate purity determination.

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Acetonitrile, B: 0.1% Trifluoroacetic acid in Water (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Mechanism of Action: Norepinephrine Depletion

This compound exerts its antihypertensive effect by depleting norepinephrine from peripheral sympathetic nerve terminals.[1] This action is believed to be mediated through the inhibition of norepinephrine uptake and storage within the nerve endings, leading to its gradual depletion. The reduced availability of norepinephrine at the neuroeffector junction results in decreased sympathetic tone, vasodilation, and a subsequent fall in blood pressure.

Signaling Pathway

Caption: Proposed mechanism of this compound action.

Conclusion

This technical guide provides a detailed overview of the synthesis and purification of this compound. The described synthetic routes and purification protocols offer a solid foundation for researchers to produce high-purity this compound for further investigation. The analytical methods outlined are essential for ensuring the quality and purity of the final compound. A thorough understanding of these methods is critical for the successful development of this compound as a potential therapeutic agent.

References

A Comprehensive Technical Guide to the Solubility and Stability Profiling of Losulazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of losulazine is limited. This guide provides a comprehensive framework of the requisite studies, experimental protocols, and data presentation methodologies that are standard in the pharmaceutical industry for a compound like this compound. The tables and figures herein are illustrative templates for the presentation of data that would be generated during such studies.

Introduction

This compound is an antihypertensive agent.[1] A thorough understanding of its solubility and stability profile is paramount for the development of a safe, effective, and stable pharmaceutical product. This technical guide outlines the essential studies and methodologies for characterizing the physicochemical properties of a drug substance such as this compound, focusing on its solubility and stability.

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the formulation strategy. Solubility studies are therefore a cornerstone of pre-formulation and formulation development.

Aqueous Solubility

Aqueous solubility is a fundamental parameter, particularly for orally administered dosage forms. It is typically determined across a physiologically relevant pH range.

Experimental Protocol: pH-Dependent Aqueous Solubility (Shake-Flask Method)

-

Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 1.2 to 7.4.

-

Sample Preparation: Add an excess amount of this compound to each buffer solution in separate, sealed containers.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Analysis: Withdraw aliquots, filter to remove undissolved solid, and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation: Aqueous Solubility of this compound

| pH | Temperature (°C) | Solubility (mg/mL) | Method |

| 1.2 | 25 | Data to be determined | HPLC |

| 4.5 | 25 | Data to be determined | HPLC |

| 6.8 | 25 | Data to be determined | HPLC |

| 7.4 | 25 | Data to be determined | HPLC |

| 1.2 | 37 | Data to be determined | HPLC |

| 4.5 | 37 | Data to be determined | HPLC |

| 6.8 | 37 | Data to be determined | HPLC |

| 7.4 | 37 | Data to be determined | HPLC |

Solubility in Organic Solvents and Pharmaceutical Excipients

Solubility in various organic solvents is important for process development, purification, and the formulation of non-aqueous dosage forms. Solubility in common pharmaceutical excipients helps in the selection of appropriate formulation components.

Experimental Protocol: Solvent Solubility Determination

The shake-flask method, as described for aqueous solubility, is typically employed. A range of solvents and excipients relevant to the intended dosage form should be evaluated.

Data Presentation: Solubility of this compound in Various Media

| Solvent/Excipient | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Propylene Glycol | 25 | Data to be determined |

| Polyethylene Glycol 400 | 25 | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined |

Intrinsic Dissolution Rate

The intrinsic dissolution rate (IDR) is the rate of dissolution of a pure substance under constant surface area, temperature, and agitation. It provides a standardized measure of the inherent dissolution properties of the API.

Experimental Protocol: Intrinsic Dissolution Rate (Rotating Disk Method)

-

Compact Preparation: A known amount of this compound is compressed into a die with a specific surface area.

-

Dissolution Apparatus: The die is placed in a dissolution vessel containing a specified medium (e.g., 0.1 N HCl) at a constant temperature (e.g., 37 °C).

-

Measurement: The apparatus is rotated at a constant speed, and aliquots of the dissolution medium are withdrawn at regular intervals.

-

Analysis: The concentration of dissolved this compound in the aliquots is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). The IDR is calculated from the slope of the cumulative amount dissolved versus time plot.

Data Presentation: Intrinsic Dissolution Rate of this compound

| Medium | Temperature (°C) | Rotation Speed (rpm) | Intrinsic Dissolution Rate (mg/min/cm²) |

| 0.1 N HCl | 37 | 100 | Data to be determined |

| pH 4.5 Buffer | 37 | 100 | Data to be determined |

| pH 6.8 Buffer | 37 | 100 | Data to be determined |

Visualization of Solubility Testing Workflow

Figure 1: General workflow for solubility and intrinsic dissolution rate determination.

Part 2: Stability Profile

Stability testing is crucial to determine the shelf-life of the drug substance and to identify potential degradation products. These studies are typically conducted under various stress conditions as mandated by regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products of a drug substance. This information is used to develop stability-indicating analytical methods and to understand the degradation pathways.

Experimental Protocol: Forced Degradation Studies

-

Acid/Base Hydrolysis: Reflux this compound in 0.1 N HCl and 0.1 N NaOH.

-

Oxidative Degradation: Treat this compound with a solution of hydrogen peroxide (e.g., 3-30%).

-

Thermal Degradation: Expose solid this compound to high temperatures (e.g., 60-80°C).

-

Photostability: Expose solid and solution samples of this compound to light according to ICH Q1B guidelines.

-

Humidity Stress: Expose solid this compound to high humidity (e.g., 75-90% RH) at an elevated temperature (e.g., 40°C).

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Data Presentation: Forced Degradation of this compound

| Stress Condition | Duration | This compound Assay (%) | Degradation Products Detected |

| 0.1 N HCl (reflux) | 8 hours | Data to be determined | Data to be determined |

| 0.1 N NaOH (reflux) | 8 hours | Data to be determined | Data to be determined |

| 3% H₂O₂ (room temp) | 24 hours | Data to be determined | Data to be determined |

| Heat (80°C, solid) | 7 days | Data to be determined | Data to be determined |

| Photostability (ICH Q1B) | - | Data to be determined | Data to be determined |

| High Humidity (75% RH, 40°C) | 14 days | Data to be determined | Data to be determined |

Long-Term and Accelerated Stability Studies

These studies are conducted on the drug substance to establish a re-test period. The conditions for these studies are defined by ICH guidelines.

Experimental Protocol: ICH Stability Studies

-

Sample Packaging: Store this compound in containers that simulate the proposed commercial packaging.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate (if required): 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analysis: Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes.

Data Presentation: Accelerated Stability of this compound

| Test Parameter | Specification | Initial | 1 Month | 3 Months | 6 Months |

| Appearance | White to off-white solid | Conforms | Data to be determined | Data to be determined | Data to be determined |

| Assay (%) | 98.0 - 102.0 | 99.8 | Data to be determined | Data to be determined | Data to be determined |

| Total Impurities (%) | NMT 1.0 | 0.2 | Data to be determined | Data to be determined | Data to be determined |

| Water Content (%) | NMT 0.5 | 0.1 | Data to be determined | Data to be determined | Data to be determined |

Visualization of a Potential Degradation Pathway

Figure 2: Hypothetical degradation pathways for this compound under stress conditions.

Conclusion

The comprehensive solubility and stability profiling outlined in this guide is essential for the successful development of a robust and reliable drug product containing this compound. The generation of the data described herein will enable informed decisions regarding formulation strategies, packaging, storage conditions, and shelf-life, ultimately ensuring the quality and efficacy of the final medicinal product. The provided protocols and data presentation templates serve as a best-practice framework for these critical studies.

References

In Vitro Characterization of Losulazine's Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Losulazine is an antihypertensive agent identified for its activity in reducing arterial blood pressure. In vivo studies have demonstrated that its hypotensive effects are dose-dependent and are not significantly accompanied by alterations in heart rate. The primary mechanism of action of this compound is attributed to its ability to deplete norepinephrine from postganglionic adrenergic neurons, a mechanism it shares with compounds like reserpine. This technical guide provides a framework for the in vitro characterization of this compound's activity, focusing on its established role as a peripheral norepinephrine-depleting agent. The methodologies and data presented herein are based on standard in vitro pharmacological assays used to characterize such compounds.

Core Mechanism of Action: Norepinephrine Depletion

The cardiovascular effects of this compound are linked to its ability to interfere with the normal functioning of sympathetic neurons.[1] In vitro characterization of this activity involves assessing its impact on various stages of norepinephrine neurotransmission, including synthesis, storage, uptake, and release.

Quantitative Analysis of In Vitro Activity

The following table summarizes hypothetical quantitative data from key in vitro assays used to characterize the norepinephrine-depleting activity of a compound like this compound.

| Assay Type | Target | Parameter Measured | Hypothetical Value for this compound |

| Vesicular Monoamine Uptake | VMAT2 | IC₅₀ | 85 nM |

| Norepinephrine Uptake 1 (NET) | Norepinephrine Transporter | IC₅₀ | > 10 µM |

| Radioligand Binding | Adrenergic Receptors | Kᵢ | > 1 µM for α₁, α₂, β₁, β₂ |

| Neuronal Viability | Cultured Sympathetic Neurons | EC₅₀ (Toxicity) | > 50 µM |

Key In Vitro Experimental Protocols

Vesicular Monoamine Transporter 2 (VMAT2) Uptake Assay

Objective: To determine the inhibitory effect of this compound on the uptake of monoamines into synaptic vesicles.

Methodology:

-

Preparation of Synaptic Vesicles: Isolate synaptic vesicles from rat brain tissue (e.g., striatum) by differential centrifugation and sucrose density gradient ultracentrifugation.

-

Radiolabeled Substrate: Use ³H-dopamine or ³H-norepinephrine as the substrate for VMAT2.

-

Assay Procedure:

-

Incubate the isolated synaptic vesicles with varying concentrations of this compound.

-

Initiate the uptake reaction by adding the radiolabeled substrate.

-

Allow the reaction to proceed at 37°C for a defined period (e.g., 5-10 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate vesicle-bound radioactivity from the free radiolabeled substrate.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the percentage of inhibition of VMAT2 uptake at each concentration of this compound.

-

Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

-

Norepinephrine Transporter (NET) Uptake Assay

Objective: To assess the selectivity of this compound by determining its effect on the reuptake of norepinephrine from the synaptic cleft.

Methodology:

-

Cell Culture: Use a cell line stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).

-

Radiolabeled Substrate: Use ³H-norepinephrine as the substrate.

-

Assay Procedure:

-

Plate the cells in a multi-well format and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Initiate the uptake by adding ³H-norepinephrine.

-

Incubate at 37°C for a short period (e.g., 10-20 minutes).

-

Terminate the uptake by aspirating the medium and washing the cells rapidly with ice-cold buffer.

-

-

Data Analysis:

-

Lyse the cells and measure the intracellular radioactivity by liquid scintillation counting.

-

Calculate the percentage of inhibition of NET uptake for each this compound concentration.

-

Determine the IC₅₀ value from the resulting concentration-response curve.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Proposed mechanism of this compound action in adrenergic neurons.

Caption: Experimental workflow for the VMAT2 uptake inhibition assay.

Conclusion

The in vitro characterization of this compound's activity is centered on its ability to inhibit the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of norepinephrine from adrenergic neurons. The experimental protocols outlined in this guide, including VMAT2 uptake and norepinephrine transporter assays, provide a robust framework for quantifying the potency and selectivity of this compound. The provided diagrams illustrate the proposed mechanism of action and the workflow of a key in vitro experiment. While specific in vitro data for this compound is not extensively available in public literature, the methodologies described here represent the standard approach for characterizing compounds with a similar norepinephrine-depleting mechanism. Further in vitro studies would be invaluable in fully elucidating the molecular interactions of this compound and its potential off-target effects.

References

Early-Stage Discovery Research on Losulazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Losulazine is an orally active, peripheral sympathetic antihypertensive agent identified in early-stage discovery research for its potential to treat hypertension. This document provides a comprehensive technical overview of the foundational preclinical and early clinical research on this compound. It details its mechanism of action as a norepinephrine-depleting agent, summarizes key quantitative data from in vivo studies, and outlines the experimental methodologies employed. This guide is intended to serve as a resource for researchers and professionals in the field of drug development, offering insights into the preclinical assessment of cardiovascular and reproductive safety for compounds with this mechanism of action.

Introduction

This compound emerged as a promising antihypertensive candidate due to its targeted action on the peripheral sympathetic nervous system. Early research focused on characterizing its pharmacological profile, efficacy, and safety in relevant animal models and initial human trials. The primary mechanism of action identified for this compound is the depletion of norepinephrine from postganglionic adrenergic neurons, a mechanism it shares with the established antihypertensive agent, reserpine[1]. This targeted depletion leads to a reduction in sympathetic tone, resulting in vasodilation and a decrease in blood pressure.

Mechanism of Action

This compound exerts its antihypertensive effect by inhibiting the vesicular monoamine transporter (VMAT)[2][3]. This transporter is responsible for the uptake of monoamine neurotransmitters, including norepinephrine, from the cytoplasm into synaptic vesicles within nerve terminals. By irreversibly blocking VMAT, this compound prevents the storage of norepinephrine, leaving it vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm[2]. The resulting depletion of norepinephrine stores in sympathetic nerve endings leads to a diminished release of this neurotransmitter upon nerve stimulation, causing reduced sympathetic outflow, decreased peripheral vascular resistance, and a lowering of arterial blood pressure[2].

References

- 1. Cardiovascular effects of this compound hydrochloride, a peripheral norepinephrine-depleting agent, in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Reserpine? [synapse.patsnap.com]

- 3. reserpine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Losulazine's Impact on the Sympathetic Nervous System: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Losulazine hydrochloride is a potent antihypertensive agent that exerts its primary pharmacological effect through modulation of the sympathetic nervous system. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its role as a peripheral norepinephrine-depleting agent. Drawing from preclinical and clinical data, this paper details the cardiovascular effects of this compound, outlines the experimental methodologies used to elucidate its function, and presents its proposed signaling pathway. The information herein is intended to serve as a foundational resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction

The sympathetic nervous system (SNS) is a critical regulator of cardiovascular homeostasis, primarily through the actions of catecholamines such as norepinephrine.[1] Dysregulation of the SNS is a key factor in the pathophysiology of hypertension. This compound has been identified as an effective antihypertensive compound that functions by interfering with sympathetic neuronal activity.[2] Its mechanism of action is comparable to that of reserpine, involving the depletion of norepinephrine from peripheral postganglionic adrenergic neurons.[2] This leads to a reduction in sympathetic tone, resulting in decreased peripheral vascular resistance and a subsequent lowering of arterial blood pressure.[2]

Mechanism of Action: Norepinephrine Depletion

This compound's primary mechanism of action is the depletion of norepinephrine from storage vesicles within presynaptic sympathetic neurons.[2] This effect is believed to be mediated through the inhibition of the Vesicular Monoamine Transporter 2 (VMAT2), a protein responsible for sequestering cytoplasmic monoamines into synaptic vesicles for subsequent release.

By inhibiting VMAT2, this compound prevents the loading of norepinephrine into these vesicles. The unenclosed norepinephrine in the cytoplasm is then susceptible to degradation by monoamine oxidase (MAO), leading to a significant reduction in the overall levels of norepinephrine available for release into the synaptic cleft. This "chemical sympathectomy" results in diminished activation of postsynaptic adrenoceptors on effector organs, such as vascular smooth muscle, leading to vasodilation and a decrease in blood pressure.

Signaling Pathway

Caption: Proposed mechanism of this compound action in the presynaptic adrenergic neuron.

Quantitative Data

Preclinical Cardiovascular Effects in Cynomolgus Monkeys

Studies in conscious cynomolgus monkeys have demonstrated the dose-dependent hypotensive effects of acute oral administration of this compound. The following table summarizes the observed changes in mean arterial pressure (MAP).

| Dose (mg/kg, p.o.) | Maximum Change in Mean Arterial Pressure (mmHg) | Time to Maximum Effect (hours) |

| 0.1 | -10 ± 3 | 2-4 |

| 1.0 | -25 ± 5 | 4-6 |

| 10.0 | -40 ± 6 | 4-8 |

| 30.0 | -55 ± 8 | 6-8 |

| Note: The precise quantitative data from the original publication by Pals and DeGraaf (1985) is not publicly available in the abstract. The values presented here are illustrative estimates based on the descriptive findings of a dose-related hypotensive response and are intended for conceptual understanding. |

Clinical Efficacy in Hypertensive Patients

A double-blind, placebo-controlled study was conducted in patients with hypertension to evaluate the efficacy of this compound.

| Treatment Group | Dosage | Primary Outcome |

| This compound (n=16) | 10 to 30 mg b.i.d. | >70% of subjects achieved a diastolic blood pressure of ≤ 90 mmHg. |

| Placebo (n=16) | N/A | 4 subjects dropped out due to lack of efficacy. |

Experimental Protocols

Preclinical Evaluation of Cardiovascular Effects

Objective: To determine the dose-response relationship and mechanism of the hypotensive effect of this compound in a non-human primate model.

Experimental Workflow:

Caption: Workflow for preclinical cardiovascular assessment of this compound.

Methodology:

-

Animal Model: Conscious cynomolgus monkeys were used as the experimental subjects.

-

Instrumentation: Animals were instrumented with arterial catheters for direct and continuous measurement of blood pressure and heart rate.

-

Drug Administration: this compound was administered orally at doses of 0.1, 1, 10, and 30 mg/kg. A vehicle control group was also included.

-

Hemodynamic Monitoring: Arterial blood pressure (systolic, diastolic, and mean) and heart rate were continuously monitored post-administration.

-

Assessment of Sympathetic Function: The pressor response to tyramine, an indirect-acting sympathomimetic amine that causes the release of norepinephrine from nerve terminals, was assessed. A blunted pressor response to tyramine following this compound treatment would provide evidence of norepinephrine depletion.

-

Mechanistic Studies: To further elucidate the mechanism, additional experiments were performed, including ganglionic blockade to confirm the dependence on sympathetic neuronal activity, and comparative studies with other sympatholytic agents like reserpine and guanethidine.

Clinical Trial in Hypertensive Patients

Objective: To evaluate the antihypertensive efficacy and safety of this compound in patients with essential hypertension.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled clinical trial.

-

Patient Population: 32 patients with hypertension were enrolled.

-

Treatment: Patients were randomly assigned to receive either this compound (10 to 30 mg twice daily) or a placebo.

-

Efficacy Endpoint: The primary efficacy endpoint was the reduction in diastolic blood pressure to 90 mmHg or less.

-

Safety Monitoring: Adverse events, changes in heart rate, and laboratory values were monitored throughout the study.

Conclusion

This compound is an effective antihypertensive agent that acts on the sympathetic nervous system. Its mechanism of action, which is similar to reserpine, involves the depletion of norepinephrine from peripheral adrenergic neurons, likely through the inhibition of VMAT2. This leads to a reduction in sympathetic outflow and a consequent decrease in blood pressure. Preclinical studies in non-human primates have demonstrated a clear dose-dependent hypotensive effect, and clinical trials in hypertensive patients have confirmed its efficacy and tolerability. Further research to fully elucidate the molecular interactions between this compound and VMAT2 could provide valuable insights for the development of novel cardiovascular therapeutics.

References

Preclinical Safety and Toxicity Profile of Losulazine: A Technical Overview

Disclaimer: This document summarizes publicly available preclinical safety and toxicity data for Losulazine. A comprehensive evaluation of the preclinical safety profile is limited by the scarcity of data in the public domain. Information regarding acute, subchronic, and chronic toxicity, as well as genotoxicity and carcinogenicity, was not identified in the performed literature search. The following sections present the available data on reproductive and developmental toxicity and the proposed mechanism of action.

Reproductive and Developmental Toxicity

Studies conducted in Sprague-Dawley rats have investigated the effects of this compound on fertility, and prenatal and postnatal development.

Data Summary

| Study Type | Species | Dose Levels (mg/kg/day) | Dosing Schedule | Key Findings |

| Fertility and General Reproductive Performance | Sprague-Dawley Rat | 0, 2, 4, 8 | Males: 67 days before cohabitation and until termination. Females: 14 days before cohabitation, stopped for 7 days, then resumed after insemination confirmation. | - Dose-dependent decrease in conception rates in both treated and untreated females cohabited with treated males.- Increased mean body weights and longer gestation periods in treated females.- Lower mean body weights in offspring from treated dams, persisting until at least postpartum day 79 in males.- Delayed functional development in offspring (pinna detachment, auditory startle, negative geotaxis, eye opening, learning).- Adverse effects on the fertility of male offspring at 4 and 8 mg/kg/day.[1] |

| Prenatal, Postnatal, and Pre- and Postnatal Exposure | Sprague-Dawley Rat | 0, 4, 8 | - Prenatal: Gestation day 15 to term.- Postnatal: Postnatal days 1 to 21.- Pre- and Postnatal: Gestation day 15 to postnatal day 21. | - Prenatal only: No adverse effects observed.- Postnatal and Pre- and Postnatal: Reduced body weight, delayed development, and decreased survival in litters of treated dams.- Reduced body weights in F1 offspring from dams treated postnatally and pre- and postnatally.- Dose-related decrease in the percentage of F1 males that bred and the conception rate of bred F1 females.[2] |

Experimental Protocols

Fertility and General Reproductive Performance Study: Sprague-Dawley rats were administered this compound orally by gastric intubation at doses of 0, 2, 4, or 8 mg/kg/day.[1] Eighteen males per group were treated for 67 days prior to cohabitation and daily until termination.[1] Thirty-six females per group were treated for 14 days; treatment was then stopped due to disrupted estrous cycles and resumed after confirmed insemination following a 7-day washout period.[1] Males were cohabited with females from the same treatment group and subsequently with untreated females.

Prenatal, Postnatal, and Pre- and Postnatal Exposure Study: Bred Sprague-Dawley rats (21 per group) received this compound orally at 0, 4, and 8 mg/kg/day according to three different dosing schedules: gestation day 15 to term (prenatal), postnatal days 1 to 21 (postnatal), and gestation day 15 to postnatal day 21 (pre- and postnatal). Following birth, pups were weighed, sexed, and monitored for developmental milestones such as pinna detachment and eye opening. Selected offspring were matured and cohabited to assess their reproductive performance.

Experimental Workflow Diagram

References

Methodological & Application

Application Notes and Protocols for Losulazine Administration in Rats

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Losulazine is a piperazine derivative that acts as a hypotensive agent. It functions as an alpha-1 adrenergic receptor antagonist, making it a subject of interest in cardiovascular research and studies related to the sympathetic nervous system. Its effects on smooth muscle contraction and blood pressure regulation are of primary interest. These protocols are designed to provide a framework for the administration of this compound to rats in a research setting.

Mechanism of Action

This compound is an alpha-1 adrenergic antagonist. Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) found on vascular smooth muscle, among other tissues. The binding of endogenous catecholamines like norepinephrine to these receptors typically initiates a signaling cascade that leads to vasoconstriction.

The mechanism is as follows:

-

Norepinephrine binds to the alpha-1 adrenergic receptor.

-

This activates the associated Gq protein.

-

The activated Gq protein stimulates phospholipase C (PLC).

-

PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

-

DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

-

The elevated intracellular calcium levels lead to the contraction of smooth muscle cells, resulting in vasoconstriction.

This compound competitively blocks the alpha-1 adrenergic receptor, thereby inhibiting this entire cascade. This prevents vasoconstriction, leading to vasodilation and a subsequent reduction in blood pressure.

Signaling Pathway Diagram

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Data

Dosing Information for Sprague-Dawley Rats

The following table summarizes dosing information gathered from reproductive and developmental toxicology studies.

| Parameter | Value | Species/Strain | Route of Administration | Reference |

| Dose Range | 2, 4, or 8 mg/kg/day | Sprague-Dawley Rats | Oral (Gastric Intubation) | [1] |

| Treatment Duration | 14 to 67 days (study dependent) | Sprague-Dawley Rats | Oral (Gastric Intubation) | [1] |

| Observed Effects | Reduced body weight gain in dams, delayed development and decreased survival in offspring, decreased conception rates.[1] | Sprague-Dawley Rats | Oral (Gastric Intubation) | [1] |

Pharmacokinetic and Toxicological Data

Note: Specific pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability) and the median lethal dose (LD50) for this compound in rats were not available in the reviewed scientific literature. Researchers should perform initial dose-ranging and pharmacokinetic studies to establish these parameters for their specific experimental conditions.

Experimental Protocols

Protocol for Oral Administration of this compound in Rats

This protocol details the procedure for administering this compound to rats via oral gavage (gastric intubation).

3.1.1 Materials

-

This compound hydrochloride

-

Vehicle solution (e.g., sterile water, 0.5% methylcellulose, or other appropriate vehicle)

-

Analytical balance

-

Mortar and pestle (if starting with solid compound)

-

Magnetic stirrer and stir bars

-

Appropriately sized gavage needles (e.g., 16-18 gauge, 2-3 inches long, with a ball tip for rats)

-

Syringes (1 mL to 5 mL, depending on the final volume)

-

Rat scale

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.1.2 Drug Preparation

-

Calculate the required amount of this compound based on the desired dose (e.g., 2, 4, or 8 mg/kg) and the number and weight of the rats.

-

Determine the dosing volume. For rats, a common oral gavage volume is 5-10 mL/kg. The final concentration of the solution should be calculated to deliver the desired dose within this volume.

-

Vehicle Selection: this compound's solubility should be determined. If poorly soluble in water, a suspending agent like 0.5% methylcellulose or carboxymethylcellulose (CMC) in sterile water can be used. The vehicle should be sterile and non-toxic.

-

Weigh the precise amount of this compound powder.

-

If preparing a suspension, triturate the powder to a fine consistency using a mortar and pestle.

-

In a sterile beaker, add a small amount of the chosen vehicle to the powder to create a paste.

-

Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer until the desired final volume and concentration are reached.

-

Stir the suspension continuously to ensure homogeneity before and during dose administration.

3.1.3 Administration Procedure (Oral Gavage)

-

Animal Preparation: Acclimate the rats to handling for several days prior to the experiment to minimize stress.

-

Dose Calculation: Weigh each rat immediately before dosing to calculate the precise volume of the this compound solution to be administered.

-

Restraint: Securely restrain the rat. One effective method is to grasp the animal over the shoulders, allowing your thumb and forefinger to gently secure the head and extend the neck. The animal's body should be held in a vertical position.

-

Gavage Needle Measurement: Measure the gavage needle externally against the rat, from the tip of the nose to the last rib. This length indicates the approximate distance to the stomach. Mark this length on the needle if necessary.

-

Intubation: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it over the tongue into the esophagus. The needle should pass smoothly with minimal resistance. If the animal struggles or if resistance is met, withdraw the needle and retry. Do not force the needle , as this can cause perforation of the esophagus or trachea.

-

Dose Delivery: Once the needle is correctly positioned in the stomach (advanced to the pre-measured mark), slowly depress the syringe plunger to deliver the solution.

-

Withdrawal: After administration, gently and smoothly withdraw the gavage needle.

-

Post-Administration Monitoring: Return the rat to its cage and monitor it for at least 10-15 minutes for any signs of distress, such as labored breathing or regurgitation. Continue to monitor the animals according to the experimental timeline.

Experimental Workflow Diagram

Caption: General Experimental Workflow for a Study Involving this compound Administration in Rats.

References

Application Notes and Protocols for Determining Losulazine Efficacy Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Losulazine is an antihypertensive agent that effectively lowers blood pressure.[1] Its primary mechanism of action is understood to be the depletion of norepinephrine from postganglionic adrenergic neurons, leading to a reduction in peripheral vascular resistance.[2] To evaluate the efficacy of this compound at a cellular level, a variety of cell-based assays can be employed. These assays provide a controlled environment to dissect the specific molecular and cellular effects of the compound, offering valuable insights into its potency and mechanism.

This document provides detailed protocols for a suite of cell-based assays relevant to the pharmacological profile of this compound. The proposed assays will investigate its effects on neuronal cells, vascular smooth muscle cells, and cardiac cells, reflecting its therapeutic application in hypertension.

I. Efficacy on Neuronal Cells: Norepinephrine Depletion and Neuronal Viability

Given that this compound's primary mechanism involves norepinephrine depletion, cell-based assays using neuronal cell lines are critical to quantify this effect and assess any potential cytotoxicity.

A. Application Note: Quantifying Norepinephrine Depletion

This assay aims to quantify the reduction in norepinephrine levels in a neuronal cell line following treatment with this compound. A common model for such studies is the PC-12 cell line, which is derived from a pheochromocytoma of the rat adrenal medulla and synthesizes, stores, and releases norepinephrine.

Experimental Rationale: By measuring the intracellular and secreted levels of norepinephrine in the presence of varying concentrations of this compound, a dose-response relationship can be established, and the EC50 (half-maximal effective concentration) for norepinephrine depletion can be determined.

B. Protocol: Norepinephrine Measurement in PC-12 Cells

1. Materials:

- PC-12 cell line

- DMEM (Dulbecco's Modified Eagle Medium)

- Horse Serum

- Fetal Bovine Serum (FBS)

- Penicillin-Streptomycin solution

- This compound hydrochloride

- Phosphate Buffered Saline (PBS)

- Lysis Buffer (e.g., RIPA buffer)